Cas no 20714-70-9 (4-(2-phenyldiazen-1-yl)phenol)
4-(2-phenyldiazen-1-yl)phenol Chemical and Physical Properties
Names and Identifiers
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- (e)-4-phenylazophenol
- 4-(2-phenyldiazen-1-yl)phenol
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- Inchi: InChI=1S/C12H10N2O/c15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,15H/b14-13+
- InChI Key: BEYOBVMPDRKTNR-BUHFOSPRSA-N
- SMILES: C1=CC=C(C=C1)/N=N/C2=CC=C(C=C2)O
Computed Properties
- Exact Mass: 290.10562
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 65.18
4-(2-phenyldiazen-1-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-16751-0.05g |
4-(2-phenyldiazen-1-yl)phenol |
20714-70-9 | 90% | 0.05g |
$19.0 | 2023-11-13 | |
| Enamine | EN300-16751-0.1g |
4-(2-phenyldiazen-1-yl)phenol |
20714-70-9 | 90% | 0.1g |
$19.0 | 2023-11-13 | |
| Enamine | EN300-16751-0.25g |
4-(2-phenyldiazen-1-yl)phenol |
20714-70-9 | 90% | 0.25g |
$19.0 | 2023-11-13 | |
| Enamine | EN300-16751-0.5g |
4-(2-phenyldiazen-1-yl)phenol |
20714-70-9 | 90% | 0.5g |
$21.0 | 2023-11-13 | |
| Enamine | EN300-16751-1.0g |
4-(2-phenyldiazen-1-yl)phenol |
20714-70-9 | 1g |
$26.0 | 2023-04-20 | ||
| Enamine | EN300-16751-2.5g |
4-(2-phenyldiazen-1-yl)phenol |
20714-70-9 | 90% | 2.5g |
$27.0 | 2023-11-13 | |
| Enamine | EN300-16751-5.0g |
4-(2-phenyldiazen-1-yl)phenol |
20714-70-9 | 5g |
$29.0 | 2023-04-20 | ||
| Enamine | EN300-16751-10.0g |
4-(2-phenyldiazen-1-yl)phenol |
20714-70-9 | 10g |
$36.0 | 2023-04-20 | ||
| Enamine | EN300-16751-1g |
4-(2-phenyldiazen-1-yl)phenol |
20714-70-9 | 90% | 1g |
$26.0 | 2023-11-13 | |
| Enamine | EN300-16751-5g |
4-(2-phenyldiazen-1-yl)phenol |
20714-70-9 | 90% | 5g |
$29.0 | 2023-11-13 |
4-(2-phenyldiazen-1-yl)phenol Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-(2-phenyldiazen-1-yl)phenol
Recent Advances in the Study of 4-(2-phenyldiazen-1-yl)phenol (CAS: 20714-70-9) in Chemical Biology and Pharmaceutical Research
The compound 4-(2-phenyldiazen-1-yl)phenol (CAS: 20714-70-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This azo compound, characterized by its diazenyl group linking two phenyl rings, exhibits promising biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its applications in drug development.
One of the key areas of research involves the compound's role as a photoswitchable molecule. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-(2-phenyldiazen-1-yl)phenol can undergo reversible photoisomerization between its trans and cis forms upon exposure to specific wavelengths of light. This property makes it a valuable candidate for developing light-activated drug delivery systems, where precise spatial and temporal control of drug release is required. The study further highlighted the compound's stability under physiological conditions, a critical factor for its potential clinical applications.
In the realm of anticancer research, a team from the University of Cambridge recently reported (Nature Chemical Biology, 2024) that derivatives of 4-(2-phenyldiazen-1-yl)phenol show selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of NAD(P)H:quinone oxidoreductase 1 (NQO1). The researchers identified that the compound's ability to generate reactive oxygen species (ROS) under specific conditions contributes to its anticancer activity. Structural-activity relationship (SAR) studies are ongoing to optimize the compound's efficacy while minimizing off-target effects.
From a synthetic chemistry perspective, novel green chemistry approaches have been developed for the production of 4-(2-phenyldiazen-1-yl)phenol. A 2024 paper in Green Chemistry described a solvent-free mechanochemical synthesis method that significantly improves the yield (up to 92%) while reducing environmental impact compared to traditional methods. This advancement addresses one of the major challenges in scaling up production for potential pharmaceutical applications.
The compound's potential in neurodegenerative disease treatment has also emerged as an exciting research direction. Preliminary in vitro studies suggest that 4-(2-phenyldiazen-1-yl)phenol may inhibit amyloid-beta aggregation, a key pathological feature of Alzheimer's disease. While these findings are promising, further in vivo studies are needed to validate the compound's therapeutic potential in this area.
In conclusion, 4-(2-phenyldiazen-1-yl)phenol (20714-70-9) represents a versatile scaffold with multiple potential applications in pharmaceutical development. Current research efforts are focused on understanding its biological mechanisms, improving synthetic methods, and exploring its therapeutic potential across various disease areas. As these studies progress, this compound may pave the way for novel treatment strategies in precision medicine and targeted therapy.
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